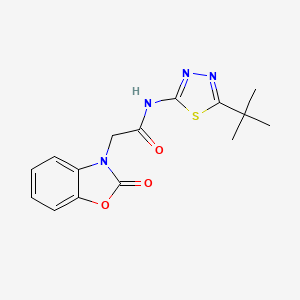

![molecular formula C19H21N5OS B5548565 3-[(2-{1-[(4-甲基-1,3-噻唑-5-基)羰基]-3-哌啶基}-1H-咪唑-1-基)甲基]吡啶](/img/structure/B5548565.png)

3-[(2-{1-[(4-甲基-1,3-噻唑-5-基)羰基]-3-哌啶基}-1H-咪唑-1-基)甲基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolopyridines and related derivatives often involves condensation reactions, cyclocondensations, and other specialized chemical reactions to introduce various functional groups into the core structure. A notable example of synthesis involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to methylidene derivatives. Further cyclocondensation with malononitrile or similar agents yields novel thiazolo[3,2-a]-pyridine derivatives (Lamphon et al., 2004). Additionally, Cu-catalyzed synthesis methods have been developed to efficiently generate 3-formyl imidazo[1,2-a]pyridines and related structures by utilizing ethyl tertiary amines as carbon sources, showcasing the versatility and broad substrate scope of these reactions (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolopyridines and related compounds, such as imidazo[1,2-a]pyridines, is characterized by planarity and the presence of multiple heteroatoms that contribute to their unique electronic properties. Vibrational spectra, X-ray crystallography, and DFT quantum chemical calculations are commonly used to determine the molecular structure, providing insights into the bond lengths, angles, and overall geometry of these compounds (Lorenc et al., 2008).

Chemical Reactions and Properties

Thiazolopyridines undergo a variety of chemical reactions, including cycloadditions, nucleophilic additions, and condensations, leading to the formation of complex heterocyclic systems. These reactions are crucial for the functionalization and derivatization of the core structure, enabling the synthesis of compounds with tailored properties for specific applications. For instance, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been disclosed to produce fully substituted furans, illustrating the chemical versatility and reactivity of these compounds (Pan et al., 2010).

科学研究应用

合成和化学性质

- 研究表明噻唑并[3,2-a]吡啶和噻唑并[2′,3′:1,6]吡啶并[2,3-d]嘧啶衍生物的新型合成,突出了噻唑并吡啶在创造新化学结构方面的多功能性 (El-Hag Ali 等人,2005 年).

- 对噻唑并吡啶的研究,包括咪唑并[1,2-a]吡啶,集中于合成具有药用化学和药物开发潜在应用的各种衍生物 (Lamphon 等人,2004 年).

潜在的药物应用

- 噻唑并吡啶家族中的一些化合物已被探索其抗溃疡特性,特别是作为胃抗分泌和细胞保护剂,表明在胃肠道疾病中可能的治疗应用 (Kaminski 等人,1987 年).

生物活性

- 对咪唑并[1,2-a]吡啶(一种相关的化学结构)的研究显示出各种生物活性,包括潜在的抗分泌和细胞保护特性,表明其在药物发现中的潜在用途 (Starrett 等人,1989 年).

先进的合成技术

- 合成化学的最新进展使得能够开发出合成咪唑并[1,2-a]吡啶衍生物(一种药物中的关键结构基序)的高效方法,使用新型碳源和催化技术 (Rao 等人,2017 年).

- 已经开发出用于创建复杂杂环(如咪唑并[1,2-a]吡啶)的创新合成路线,展示了为各种应用创造不同分子的潜力 (Cao 等人,2014 年).

抗菌特性

- 某些噻唑并[3,2]吡啶显示出抗菌活性,表明其在开发新的抗菌剂中的潜在用途 (El‐Emary 等人,2005 年).

作用机制

The mechanism of action of this compound would depend on its intended use. For example, many thiazole and imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions. For example, some thiazole derivatives are used in commercially available drugs, indicating that they can be safely handled under certain conditions .

未来方向

The future directions for research on this compound could include further exploration of its potential biological activities, development of new synthetic routes, and investigation of its physical and chemical properties. Given the broad range of activities shown by thiazole and imidazole derivatives, this compound could have potential applications in a variety of fields .

属性

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-14-17(26-13-22-14)19(25)24-8-3-5-16(12-24)18-21-7-9-23(18)11-15-4-2-6-20-10-15/h2,4,6-7,9-10,13,16H,3,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLZOSJXNCHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

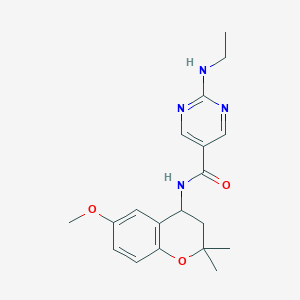

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)